Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-8(4-5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SLJBGUMAVQUSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Isomerization of Epoxy Derivatives
One primary method involves the isomerization of epoxy precursors bearing appropriate substituents. This method is well-documented for related compounds such as methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate, which shares structural similarity with this compound.
- Starting Materials: Epoxycyclobutane derivatives or epoxycyclopropane intermediates
- Reagents: Strong bases such as lithium diisopropylamide (LDA) in aprotic solvents
- Mechanism: Base-induced ring contraction or rearrangement of epoxy groups to form the spirocyclic oxetane ring fused with cyclopropane
- Conditions: Low temperatures to control stereochemistry and avoid side reactions
- Outcome: Formation of the spirocyclic ester with high regio- and stereoselectivity
Representative Reaction Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Product Features |
|---|---|---|---|
| 1 | Epoxy isomerization | LDA, aprotic solvent, low temperature | Formation of spirocyclic oxetane intermediate |
| 2 | Cyclopropanation | FeTPPCl catalyst, diazo compound, DMF | Introduction of cyclopropane ring at spiro center |
| 3 | Michael addition + ring closure | Tris(dimethylamino)phosphine, room temp | Formation of β-lactam spirocycles, precursor to oxaspiro compounds |
| 4 | Esterification or methylation | Methylating agents (e.g., MeI, base) | Installation of methyl ester and methyl substituent |
Data Table: Comparison of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxy Isomerization | Epoxycyclobutane derivatives | LDA, aprotic solvents | 60–85 | High regioselectivity | Requires low temperature control |
| Cyclopropanation with Diazo | Oxetane derivatives | FeTPPCl, diazo compounds | 70–90 | Good stereoselectivity | Use of toxic diazo compounds |
| Michael Addition + Ring Closure | Ketoesters + azetidine-2-one | Tris(dimethylamino)phosphine | 76–86 | Metal-free, mild conditions | Multi-step, requires intermediate |
| Direct Methylation | Spirocyclic intermediates | Methyl iodide, base | >80 | Efficient installation of methyl ester | Sensitive to reaction conditions |
Research Findings and Notes
- The spirocyclic structure imparts unique chemical reactivity, enabling further functionalization such as hydroxylation or halogenation.
- Enantioselective variants have been developed using chiral catalysts, allowing access to optically active this compound derivatives.
- Safety considerations are critical when handling diazo compounds and strong bases; metal-free catalytic methods offer improved environmental and safety profiles.
- The compound's stability under standard laboratory conditions facilitates its use as a building block in complex molecule synthesis.
Chemical Reactions Analysis
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: It can isomerize into 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to its spirocyclic structure and the reactivity of the functional groups present in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences and Similarities
The following table summarizes critical data for Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate and its structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Spiro Ring System |
|---|---|---|---|---|---|
| This compound | 1697809-56-5 | C₈H₁₂O₃ | 156.18 | 5-methyl | [2.3]hexane |
| Methyl 1-oxaspiro[2.3]hexane-5-carboxylate | 175881-34-2 | C₇H₁₀O₃ | 142.15 | None (5-H) | [2.3]hexane |
| Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate | CID 131438670 | C₈H₁₂O₃ | 156.18 | 5-hydroxyl | [2.3]hexane |
| Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | N/A (Ref:10-F705163) | C₉H₁₄O₃ (estimated) | 170.21 (estimated) | 5-methyl | [2.4]heptane |
Key Observations:
Spiro Ring Size :
- The [2.3]hexane system (6-membered spiro structure) in the target compound introduces higher ring strain compared to the [2.4]heptane analog (7-membered spiro system). Reduced strain in the heptane derivative may enhance thermal stability .
- The [2.4]heptane analog (C₉H₁₄O₃) has an additional methylene group, increasing molecular weight and lipophilicity .
Substituent Effects: 5-Methyl vs. 5-Hydroxyl: The methyl group in the target compound enhances lipophilicity (logP ≈ 1.2 estimated), favoring membrane permeability in biological systems. 5-Methyl vs. 5-H (CAS 175881-34-2): The absence of a substituent at position 5 reduces steric hindrance, possibly facilitating nucleophilic attacks at the ester carbonyl group .
Synthetic Accessibility :
- The target compound’s 5-methyl group may require alkylation or Friedel-Crafts acylation during synthesis, whereas the hydroxyl analog could be derived via oxidation or hydroxylation .
- The [2.4]heptane derivative (discontinued per ) likely involves more complex cyclization steps due to the larger spiro system .
Physicochemical and Functional Comparisons
Boiling Point and Solubility:
- Limited experimental data are available, but trends can be inferred: this compound: Moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to its balanced polarity . Hydroxyl Analog (CID 131438670): Higher solubility in polar solvents (e.g., methanol, water) due to hydrogen-bonding capacity .
Reactivity:
- The ester group in all compounds is susceptible to hydrolysis, but steric shielding by the 5-methyl group in the target compound may slow reaction kinetics compared to the unsubstituted analog (CAS 175881-34-2) .
- The hydroxyl analog’s –OH group enables derivatization (e.g., acetylation, sulfonation), expanding its utility in prodrug design .
Biological Activity
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic framework characterized by a methoxy group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 170.21 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. Ongoing studies aim to elucidate the precise molecular pathways involved in its action .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent in therapeutic applications.
Antioxidant Activity
The compound has also shown promise in antioxidant activity assays. For instance, it demonstrated significant radical scavenging properties against hydrogen peroxide radicals, which are known to contribute to oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage and may have implications for diseases linked to oxidative stress .
| Biological Activity | Description |
|---|---|
| Antimicrobial | Moderate activity against bacteria |
| Antioxidant | Effective scavenging of hydrogen peroxide radicals |
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-methoxycarbonylspiro[2.3]hexane | Contains methoxycarbonyl group | Noted for antimicrobial properties | Different carbon chain length |
| Methyl 1-Oxaspiro[2.3]hexane-2-carboxylate | Basic spiro structure | Moderate activity against certain bacteria | Lacks methoxy group |
| Methyl 5-Methylspiro[2.3]hexane | Similar spirocyclic structure | Potentially active against pain | Does not contain carboxylate |
This table highlights how this compound is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological potential of this compound through various experimental models:
- Antimicrobial Efficacy : In vitro tests have shown that the compound exhibits significant inhibition against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicate that this compound may enhance neuronal survival under oxidative stress conditions, making it a candidate for further research in neurodegenerative disease therapies .
- Pharmacokinetics Studies : Initial pharmacokinetic studies have indicated favorable absorption characteristics and bioavailability profiles, which are critical for drug development processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
